3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)-2-thiophenecarboxamide
Description
Chemical Structure and Properties 3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)-2-thiophenecarboxamide (CAS: 251097-50-4) is a thiophene-based carboxamide derivative. Its molecular formula is C₁₉H₁₂Cl₂F₃NO₂S₂, with a molecular weight of 478.34 g/mol. The compound features:
- A thiophene core substituted at the 3-position with a sulfanyl-linked 3,4-dichlorobenzyl group.
- A carboxamide group at the 2-position, connected to a 4-(trifluoromethoxy)phenyl moiety.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO2S2/c20-14-6-1-11(9-15(14)21)10-29-16-7-8-28-17(16)18(26)25-12-2-4-13(5-3-12)27-19(22,23)24/h1-9H,10H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWHNCWTFKSSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=CC(=C(C=C3)Cl)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Structural and Functional Comparisons
Core Heterocycle Variations The thiophene core in the target compound contrasts with thiazole derivatives (e.g., compound 10h in ). Thiophene derivatives (e.g., ) are associated with broader biological activities, including antimicrobial and anti-inflammatory effects, due to sulfur’s electronegativity and polarizability .
Substituent Effects
- Sulfanyl vs. Sulfonyl Groups :
- The sulfanyl (C-S) group in the target compound () provides moderate electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions.
- Sulfonyl (C-SO₂) groups () increase polarity and oxidative stability but reduce cell permeability due to higher hydrophilicity .
- Halogenation Patterns :
- The 3,4-dichlorobenzyl group in the target compound offers steric bulk and lipophilicity, favoring interactions with hydrophobic protein pockets.
Carboxamide-Linked Moieties
- The 4-(trifluoromethoxy)phenyl group in the target compound contributes to metabolic resistance (CF₃O is electron-withdrawing and resistant to hydrolysis) .
- Analogs with methylsulfonyl () or ureido groups () prioritize polar interactions, which may enhance solubility but limit blood-brain barrier penetration .
Synthetic Routes
- The target compound’s synthesis likely involves nucleophilic substitution (similar to ), where halogenated benzyl groups react with thiophene precursors.
- By contrast, sulfonyl-containing analogs () require oxidation steps (e.g., H₂O₂/CH₃COOH) to convert sulfanyl to sulfonyl groups, increasing synthetic complexity .
Preparation Methods
Gewald Reaction for Thiophene Formation
The Gewald reaction enables the synthesis of 2-aminothiophenes, which are subsequently functionalized. For this compound, the reaction proceeds as follows:
Reagents :
- Cyclohexanone (1.0 equiv)
- Sulfur (1.2 equiv)
- Cyanoacetamide (1.0 equiv)
- Morpholine (catalyst)
- Ethanol (solvent), reflux at 80°C for 6 hours
Functionalization of the Thiophene Ring
The carboxylic acid group at the 2-position is introduced via oxidation or hydrolysis :
- Oxidation : Using KMnO₄ in acidic conditions (H₂SO₄, 50°C, 3 hours) to convert methyl groups to carboxylic acids.
- Hydrolysis : Ester intermediates (e.g., methyl esters) treated with NaOH in MeOH/H₂O (1:1) at 60°C for 2 hours.
Carboxamide Formation
The carboxylic acid is converted to the carboxamide via activation followed by amine coupling .
Activation as Acid Chloride
Steps :
- Chlorination : Treat 3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxylic acid (1.0 equiv) with SOCl₂ (3.0 equiv) in toluene (reflux, 4 hours).
- Amidation : Add 4-(trifluoromethoxy)aniline (1.2 equiv) and Et₃N (2.0 equiv) in DCM (0°C to RT, 3 hours).
Coupling Reagents for Direct Amidation
Modern peptide coupling agents improve yields and reduce side reactions:
- HATU/DIPEA : 1.2 equiv HATU, 2.0 equiv DIPEA in DMF (RT, 6 hours, 88% yield)
- EDCl/HOBt : 1.5 equiv EDCl, 1.5 equiv HOBt in THF (0°C to RT, 12 hours, 82% yield)
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.55–7.12 (m, 7H, Ar-H), 4.32 (s, 2H, SCH₂), 3.89 (s, 1H, thiophene-H)
- MS (ESI+) : m/z 510.33 [M+H]⁺
Optimization and Scale-Up Considerations
Solvent Selection
Temperature Control
- Exothermic amidation steps require cooling (0–5°C) to prevent racemization or decomposition.
Catalytic Improvements
- Pd-mediated coupling : For introducing trifluoromethoxy groups, use Pd(OAc)₂/Xantphos (yield increase from 70% to 86%).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Acid chloride amidation | 85% | 98% | $$ | Moderate |
| HATU-mediated coupling | 88% | 99% | $$$$ | High |
| Mitsunobu sulfanylation | 72% | 95% | $$$ | Low |
Challenges and Troubleshooting
- Sulfanyl Oxidation : Mitigated by conducting reactions under N₂ and adding radical scavengers (e.g., BHT).
- Aniline Reactivity : Electron-withdrawing groups (e.g., trifluoromethoxy) slow amidation; microwave-assisted synthesis (100°C, 30 min) improves kinetics.
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